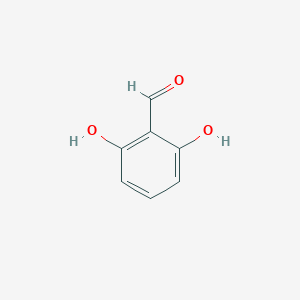

2,6-Dihydroxybenzaldehyde

Cat. No. B146741

Key on ui cas rn:

387-46-2

M. Wt: 138.12 g/mol

InChI Key: DGXAGETVRDOQFP-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08114510B2

Procedure details

Mesoporous carbons with highly ordered structure were prepared using weight ratios of 1.1 resorcinol: 1.1 F127:0.48 formaldehyde: 3.55-8.2 ethanol: 5.1-1.67 water: 0.16-0.66 HCl. In a typical synthesis, 1.1 g of resorcinol and 1.1 g of F127 were dissolved in 4.5 ml of ethanol (EtOH), and to this was added 4.5 ml of 3.0M HCl aqueous solution and 1.3 g of 37% formaldehyde (37%) was then added. After stirring for 12-13 min. at room temperature, the clear mixture turned turbid, indicating the formation of the ordered nanocomposite and a phase separation. After stirring for a total of 40 minutes, the mixture was centrifuged at 9500 rpm for 4 minutes in order to completely separate and isolate the polymer-rich gel phase. The gel was then loaded on a large Petri dish and cured at 80° C. and subsequently 150° C. for 24 hours each. Carbonization was carried out under nitrogen atmosphere at 400° C. for 2 hours at a heating rate of 1° C./min followed by further treatment at 850° C. for 3 hours at a heating rate of 5° C./min. The produced carbon material is referred to as C—ORNL-1.

[Compound]

Name

carbons

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

F127

Quantity

1.1 g

Type

reactant

Reaction Step Eight

Identifiers

|

REACTION_CXSMILES

|

[C:1]1([CH:8]=[CH:7][CH:6]=[C:4]([OH:5])[CH:3]=1)[OH:2].[CH2:9]=[O:10].O.Cl>C(O)C>[C:1]1([CH:8]=[CH:7][CH:6]=[C:4]([OH:5])[C:3]=1[CH:9]=[O:10])[OH:2]

|

Inputs

Step One

[Compound]

|

Name

|

carbons

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

4.5 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)O

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)O

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(O)=CC(O)=CC=C1

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C=O

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step Eight

|

Name

|

|

|

Quantity

|

1.1 g

|

|

Type

|

reactant

|

|

Smiles

|

C1(O)=CC(O)=CC=C1

|

[Compound]

|

Name

|

F127

|

|

Quantity

|

1.1 g

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Nine

|

Name

|

|

|

Quantity

|

4.5 mL

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

|

Name

|

|

|

Quantity

|

1.3 g

|

|

Type

|

reactant

|

|

Smiles

|

C=O

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

After stirring for 12-13 min. at room temperature

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was then added

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a phase separation

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

After stirring for a total of 40 minutes

|

|

Duration

|

40 min

|

WAIT

|

Type

|

WAIT

|

|

Details

|

the mixture was centrifuged at 9500 rpm for 4 minutes in order

|

|

Duration

|

4 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to completely separate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

isolate the polymer-rich gel phase

|

WAIT

|

Type

|

WAIT

|

|

Details

|

cured at 80° C. and subsequently 150° C. for 24 hours

|

|

Duration

|

24 h

|

WAIT

|

Type

|

WAIT

|

|

Details

|

Carbonization was carried out under nitrogen atmosphere at 400° C. for 2 hours at a heating rate of 1° C./min

|

|

Duration

|

2 h

|

WAIT

|

Type

|

WAIT

|

|

Details

|

followed by further treatment at 850° C. for 3 hours at a heating rate of 5° C./min

|

|

Duration

|

3 h

|

Outcomes

Product

Details

Reaction Time |

12.5 (± 0.5) min |

|

Name

|

|

|

Type

|

|

|

Smiles

|

C1(O)=C(C(O)=CC=C1)C=O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |